molecular formula C7H10O4 B13833441 Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B13833441
M. Wt: 158.15 g/mol
InChI Key: SSFOINLQPHQBMJ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C7H10O4 It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate involves the reaction of methyldihydrofuran-2(3H)-one with lithium bis(trimethylsilyl)amide in tetrahydrofuran at -78°C . This reaction yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired outcome.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-oxotetrahydrofuran-2-carboxylate: Similar structure but lacks the additional methyl group.

    Methyl 4-oxotetrahydrofuran-3-carboxylate: Differently positioned oxo group.

Uniqueness

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is unique due to the presence of the additional methyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 5-methyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C7H10O4/c1-4-3-5(6(8)10-2)7(9)11-4/h4-5H,3H2,1-2H3

InChI Key

SSFOINLQPHQBMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)C(=O)OC

Origin of Product

United States

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